![molecular formula C12H9F4N3 B6457444 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine CAS No. 2549022-97-9](/img/structure/B6457444.png)
6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine, or 6-DFMPA, is a synthetic compound with potential applications in scientific research. It is a member of the pyrimidine family and is composed of a six-membered ring with two nitrogen atoms and two carbon atoms. 6-DFMPA is a highly fluorinated compound, with four fluorine atoms in its structure. It is of interest due to its potential use in biochemical and physiological studies, as well as its use in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
6-DFMPA has potential applications in scientific research. It has been used in biochemical and physiological studies, such as studies of the effects of drugs on the brain. It has also been used in laboratory experiments to study the effects of drugs on the body. 6-DFMPA has also been used to investigate the metabolism of drugs, as well as their pharmacokinetic and pharmacodynamic properties.
Wirkmechanismus
The mechanism of action of 6-DFMPA is not yet fully understood. However, it is believed that 6-DFMPA binds to the active site of enzymes, such as cytochrome P450, and inhibits their activity. This inhibition of enzyme activity can lead to changes in the metabolism of drugs and other substances, as well as changes in the pharmacokinetic and pharmacodynamic properties of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DFMPA are not yet fully understood. However, it is believed that 6-DFMPA can affect the metabolism of drugs, as well as their pharmacokinetic and pharmacodynamic properties. In addition, 6-DFMPA has been shown to affect the activity of enzymes, such as cytochrome P450, which can lead to changes in the metabolism of drugs and other substances.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-DFMPA for laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its ability to bind to the active site of enzymes. However, there are some limitations to using 6-DFMPA in laboratory experiments. For example, 6-DFMPA is not stable in acidic solutions, and it can be difficult to obtain a consistent yield of the compound.
Zukünftige Richtungen
There are a number of potential future directions for 6-DFMPA research. For example, further studies could be conducted to investigate the mechanism of action of 6-DFMPA, as well as its biochemical and physiological effects. In addition, further research could be conducted to develop more efficient methods of synthesizing 6-DFMPA, as well as to explore its potential applications in drug development and drug delivery. Finally, further research could be conducted to explore the potential of 6-DFMPA as an inhibitor of enzymes, such as cytochrome P450, and as a tool for studying drug metabolism.
Synthesemethoden
6-DFMPA can be synthesized through a two-step process. The first step involves the reaction of 3,4-difluorophenylacetonitrile with 2-methylpyrimidin-4-amine in the presence of a base, such as potassium carbonate, to form 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine. The second step involves the reaction of 6-DFMPA with acetic anhydride in the presence of a base, such as potassium carbonate, to form 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-acetamide. This two-step synthesis process has been reported to yield a good yield of 6-DFMPA.
Eigenschaften
IUPAC Name |
6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4N3/c1-6-17-10(12(15)16)5-11(18-6)19-7-2-3-8(13)9(14)4-7/h2-5,12H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASATWUNJYWAYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=C(C=C2)F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.